N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide
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Overview
Description
“N-{4-[(3-chloro-2-buten-1-yl)oxy]phenyl}acetamide” is a complex organic compound. It contains a phenyl group (a benzene ring), an acetamide group (which is a combination of an acetyl group and an amide group), and a 3-chloro-2-buten-1-yl group (which is a type of halogenated alkene). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the acetamide group, the introduction of the 3-chloro-2-buten-1-yl group, and the attachment of these groups to the phenyl ring. The exact methods and reagents used would depend on the specific synthetic route chosen by the chemist .Molecular Structure Analysis
The molecular structure of this compound can be predicted based on its formula. It would have a benzene ring (from the phenyl group) attached to an acetamide group and a 3-chloro-2-buten-1-yl group. The exact three-dimensional structure would depend on the specific orientations of these groups .Chemical Reactions Analysis
This compound could potentially participate in a variety of chemical reactions, due to the presence of the phenyl group, the acetamide group, and the 3-chloro-2-buten-1-yl group. For example, the acetamide group could participate in hydrolysis reactions, and the 3-chloro-2-buten-1-yl group could participate in reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the polar acetamide group and the nonpolar phenyl and 3-chloro-2-buten-1-yl groups .Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-[(E)-3-chlorobut-2-enoxy]phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO2/c1-9(13)7-8-16-12-5-3-11(4-6-12)14-10(2)15/h3-7H,8H2,1-2H3,(H,14,15)/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTJODFUJEDRSII-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)NC(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC1=CC=C(C=C1)NC(=O)C)/Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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